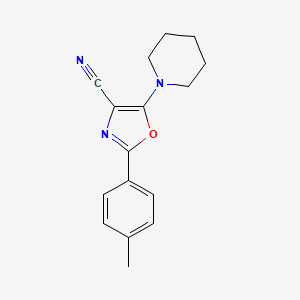![molecular formula C20H13BrO5 B11517439 (8Z)-8-(3-bromo-4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11517439.png)
(8Z)-8-(3-bromo-4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8Z)-8-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with a unique structure that includes a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-8-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.
Introduction of the bromo and methoxy groups: These functional groups are usually introduced via electrophilic aromatic substitution reactions.
Formation of the methylene bridge: This step involves the condensation of the furochromene derivative with a suitable aldehyde or ketone under basic conditions to form the methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(8Z)-8-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (8Z)-8-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(8Z)-8-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE: can be compared with other furochromene derivatives, such as:
Uniqueness
The presence of the bromo and methoxy groups in (8Z)-8-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C20H13BrO5 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
(8Z)-8-[(3-bromo-4-methoxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione |
InChI |
InChI=1S/C20H13BrO5/c1-10-7-17(22)26-20-12(10)4-6-15-18(20)19(23)16(25-15)9-11-3-5-14(24-2)13(21)8-11/h3-9H,1-2H3/b16-9- |
InChI Key |
HZTQOMHGYOWTSW-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC(=C(C=C4)OC)Br)/O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC(=C(C=C4)OC)Br)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide](/img/structure/B11517358.png)
![1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11517360.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11517361.png)

![1-phenyl-5-[(2E)-2-phenyl-2-(2-phenylhydrazinylidene)ethyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11517371.png)

![3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11517383.png)
![{(5E)-5-[4-(acetyloxy)-3,5-dimethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11517390.png)
![1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11517396.png)
![2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B11517401.png)
![3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11517415.png)


![1-[2-(3-Chlorophenoxy)ethoxy]naphthalene](/img/structure/B11517452.png)
